Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound classified under pyrrolidine carboxylates. Its complex structure includes a pyrrolidine ring and a phenoxy group, which contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound.
- Chemical Formula : C₁₆H₂₃NO₃
- CAS Number : 1217756-39-2
- Molecular Weight : 275.37 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a phenoxy group, which enhances its lipophilicity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Phenoxy Group : This is commonly performed via nucleophilic substitution reactions where a phenol derivative reacts with the pyrrolidine intermediate.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of resistant strains of Staphylococcus aureus (MRSA) by disrupting biofilm formation and affecting bacterial motility and cell density .
The proposed mechanism involves:
- Inhibition of Cell Wall Synthesis : Similar compounds interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that while the compound exhibits strong antimicrobial properties, it maintains low toxicity levels towards human cell lines, making it a promising candidate for therapeutic applications .
Future Directions
Given its promising biological activity, further research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4/h5-7,10,13-14,17H,8-9H2,1-4H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAXJURPVRTBW-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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